2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid
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Overview
Description
2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a chemical compound with the molecular formula C11H18N2O5S and a molecular weight of 290.34 g/mol This compound is characterized by its unique structure, which includes an isoxazole ring substituted with isobutyl and dimethyl groups, and a sulfonamido group attached to an acetic acid moiety
Preparation Methods
The synthesis of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves several steps, typically starting with the formation of the isoxazole ring. The synthetic route may include the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamido Group:
Attachment of the Acetic Acid Moiety: The final step involves the coupling of the sulfonamido-substituted isoxazole with acetic acid under suitable reaction conditions.
Chemical Reactions Analysis
2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamido group.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The isoxazole ring provides additional stability and specificity to these interactions .
Comparison with Similar Compounds
Similar compounds to 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid include other sulfonamido-substituted isoxazoles and acetic acid derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of isobutyl and dimethyl groups on the isoxazole ring, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-7(2)5-13(6-10(14)15)19(16,17)11-8(3)12-18-9(11)4/h7H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDKTXQNBDISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CC(C)C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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